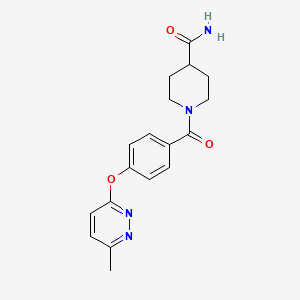
1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring which is a common structure in many pharmaceutical compounds . The compound also contains a pyridazine ring, which is a less common heterocyclic aromatic ring, but is found in some pharmaceuticals .
Molecular Structure Analysis
The compound contains several functional groups including an amide group, a benzoyl group, and a pyridazine ring. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide group can influence the compound’s solubility in water .Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including those structurally related to "1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide," have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Compounds substituting benzamide with bulky moieties have shown substantial increases in anti-AChE activity. For example, a specific piperidine derivative demonstrated an affinity 18,000 times greater for AChE than butyrylcholinesterase (BuChE), indicating its potential as an antidementia agent (Sugimoto et al., 1990).
Soluble Epoxide Hydrolase Inhibitors
Research into piperidine-4-carboxamide derivatives has led to the discovery of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) which are signaling molecules that contribute to various physiological processes. This work identified critical functional groups essential for high potency and selectivity, highlighting the therapeutic potential of these compounds in treating diseases modulated by sEH activity (Thalji et al., 2013).
CGRP Receptor Inhibitor Synthesis
The development of calcitonin gene-related peptide (CGRP) receptor antagonists involves complex, stereoselective synthesis processes. A study focused on the economical synthesis of a potent CGRP receptor antagonist, showcasing the synthesis's scalability and the comparative advantages of different routes to the chiral amino ester subunit, crucial for the final drug substance (Cann et al., 2012).
Antimicrobial and Antipsychotic Agents
Piperidine and its derivatives have been explored for their potential as antimicrobial and antipsychotic agents. Synthesis and evaluation of heterocyclic carboxamides, for instance, have led to compounds exhibiting potent in vivo activities comparable to existing antipsychotics, with lower side effects predictive of extrapyramidal symptoms (Norman et al., 1996).
Skeletal Muscle Sodium Channel Blockers
Research into tocainide analogs has uncovered potent skeletal muscle sodium channel blockers. These analogs, through conformational restriction, have shown a marked increase in both potency and use-dependent block, suggesting their utility in developing antimyotonic agents (Catalano et al., 2008).
Propriétés
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxybenzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-2-7-16(21-20-12)25-15-5-3-14(4-6-15)18(24)22-10-8-13(9-11-22)17(19)23/h2-7,13H,8-11H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBUTPIQYGYMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
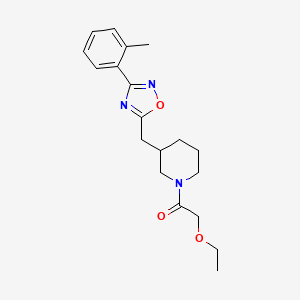
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)
![1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B2883178.png)
![5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2883179.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)

![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)
![Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2883184.png)

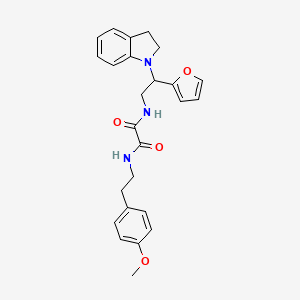
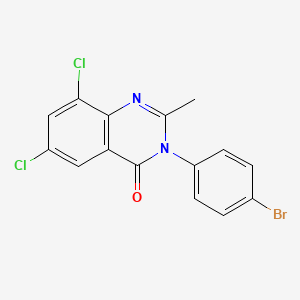
![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)
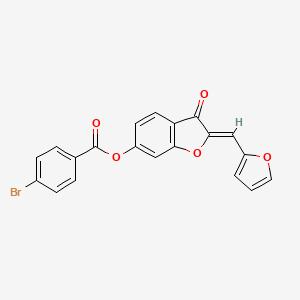
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid](/img/structure/B2883196.png)
